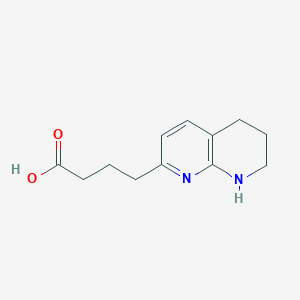

5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butyric acid

Description

Properties

IUPAC Name |

4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-11(16)5-1-4-10-7-6-9-3-2-8-13-12(9)14-10/h6-7H,1-5,8H2,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHYFKOIEJCYHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(NC1)N=C(C=C2)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80572992 |

Source

|

| Record name | 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332884-21-6, 193818-31-4 |

Source

|

| Record name | 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-butyric acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 332884-21-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis and characterization of 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butyric acid"

An In-depth Technical Guide to the Synthesis and Characterization of 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butyric acid

Abstract

The 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics, notably as a core component in antagonists of the αvβ6 integrin, which is implicated in fibrotic diseases such as idiopathic pulmonary fibrosis[1]. This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound, a key building block for drug discovery. We will elucidate a robust, multi-step synthetic pathway, from the initial construction of the naphthyridine core via Friedländer annulation to its subsequent reduction and final saponification. Each experimental choice is rationalized, and detailed protocols are provided. Furthermore, a complete workflow for the structural and purity verification of the target compound using modern analytical techniques—including NMR, Mass Spectrometry, and HPLC—is presented. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a practical and scientifically sound approach to accessing this valuable molecular entity.

Strategic Approach to Synthesis

The synthesis of this compound is best approached through a linear, three-step sequence that prioritizes efficiency, scalability, and the use of readily available starting materials. Our strategy is centered on building the aromatic 1,8-naphthyridine core first, followed by the selective reduction of one of the pyridine rings, and concluding with the hydrolysis of an ester to unmask the desired carboxylic acid.

Causality of the Chosen Pathway:

-

Initial Core Formation: The Friedländer synthesis is selected for the initial annulation due to its reliability and high yields in constructing quinoline and naphthyridine systems from simple precursors.[2] It offers a direct route to installing the required butyrate side chain (in its ester form) onto the heterocyclic core.

-

Selective Reduction: Postponing the reduction of the naphthyridine ring until after its formation is crucial. Catalytic hydrogenation is a well-established method for the reduction of naphthyridines to their tetrahydro derivatives.[3][4] Performing this step on the fully formed aromatic system allows for predictable regioselectivity, primarily reducing the pyridine ring not adjacent to the bulky ester group.[5]

-

Final Hydrolysis: The use of an ethyl ester as a protecting group for the carboxylic acid is a classic and robust strategy. It is stable to the conditions of the Friedländer reaction and the subsequent hydrogenation. The final deprotection via saponification is a high-yielding and straightforward transformation.

Below is a visual representation of the overall synthetic workflow.

Caption: High-level overview of the three-step synthetic pathway.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and purification steps to ensure the high quality of intermediates and the final product.

Step 1: Synthesis of Ethyl 1,8-naphthyridin-2-butyrate (Intermediate 1)

This step employs the Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde and a compound containing an α-methylene group adjacent to a carbonyl.[2][6] Here, 2-aminonicotinaldehyde provides the amino-pyridine backbone, while ethyl 5-oxohexanoate serves as the active methylene component, directly installing the butyrate side chain.

Protocol:

-

Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminonicotinaldehyde (5.0 g, 40.9 mmol) and ethanol (100 mL). Stir until the aldehyde is fully dissolved.

-

Addition of Ketone: Add ethyl 5-oxohexanoate (7.1 g, 44.9 mmol, 1.1 eq) to the solution.

-

Catalyst Addition: Add potassium hydroxide (KOH) (0.23 g, 4.1 mmol, 0.1 eq) to the reaction mixture. The use of a base catalyst is standard for this condensation.[7]

-

Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate solvent system.

-

Work-up: After completion, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the resulting residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexane to yield the product as a pale yellow solid.

Step 2: Synthesis of Ethyl 5,6,7,8-tetrahydro-1,8-naphthyridin-2-butyrate (Intermediate 2)

Catalytic hydrogenation is employed to selectively reduce one of the pyridine rings. Palladium on carbon (Pd/C) is an effective and widely used catalyst for the hydrogenation of nitrogen-containing heterocycles.[5]

Protocol:

-

Vessel Preparation: To a high-pressure hydrogenation vessel, add Ethyl 1,8-naphthyridin-2-butyrate (Intermediate 1, 5.0 g, 20.5 mmol) and ethanol (100 mL).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.5 g, 10% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas (H₂) three times. Pressurize the vessel to 50 psi with H₂.

-

Reaction: Stir the mixture vigorously at room temperature for 16 hours.

-

Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol (50 mL).

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which is often of sufficient purity for the next step. If necessary, it can be further purified by silica gel chromatography.

Step 3: Synthesis of this compound (Final Product)

The final step is a simple saponification (base-catalyzed hydrolysis) of the ethyl ester to yield the target carboxylic acid. Lithium hydroxide (LiOH) is chosen for its high efficiency in hydrolyzing esters.[8]

Protocol:

-

Reagent Preparation: Dissolve Ethyl 5,6,7,8-tetrahydro-1,8-naphthyridin-2-butyrate (Intermediate 2, 4.0 g, 16.1 mmol) in a mixture of tetrahydrofuran (THF) (60 mL) and water (20 mL) in a 250 mL round-bottom flask.

-

Base Addition: Add lithium hydroxide monohydrate (1.35 g, 32.2 mmol, 2.0 eq) to the solution.

-

Reaction: Stir the mixture at room temperature for 6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water (50 mL).

-

Acidification: Cool the solution in an ice bath and carefully acidify to pH ~5-6 by the dropwise addition of 1 M hydrochloric acid (HCl). A precipitate will form.

-

Isolation & Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold diethyl ether. Dry the solid under high vacuum to afford the final product, this compound, as a white or off-white solid.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following workflow provides a comprehensive approach to validating the final product.

Caption: Standard workflow for analytical characterization.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary techniques for unambiguous structure elucidation. Samples should be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

-

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic proton, the aliphatic protons of the tetrahydro-pyridine ring, and the protons of the butyric acid side chain. Key expected features include:

-

Two doublets in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the protons on the non-reduced pyridine ring.

-

A broad singlet for the N-H proton (approx. 6.0-6.5 ppm).

-

Multiple multiplets in the aliphatic region (approx. 1.8-3.5 ppm) for the -CH₂- groups of the tetrahydro ring and the butyric acid chain.

-

A broad singlet for the carboxylic acid proton (>10 ppm).

-

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon atoms and their chemical environment. Expected signals include those for the aromatic carbons, the aliphatic carbons, and the carbonyl carbon of the acid (approx. 174 ppm).

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the final compound.

-

Expected Ion: The analysis should be performed in positive ion mode. The primary ion expected is the protonated molecule [M+H]⁺. For a molecular formula of C₁₂H₁₆N₂O₂, the monoisotopic mass is 220.1212 g/mol , so the expected m/z value would be approximately 221.1285.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of the final compound.[9] A validated method is crucial for ensuring the material is suitable for subsequent applications in drug development.

Exemplary RP-HPLC Method Protocol:

-

Instrumentation: Standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water.

-

Solvent B: Acetonitrile.

-

-

Gradient Elution: A typical gradient would run from 5% to 95% Solvent B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the sample accurately in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL.

-

Acceptance Criteria: For use in research and early drug development, a purity of ≥95% (as determined by peak area percentage) is generally required.

Summary of Expected Analytical Data

The table below summarizes the key analytical data expected for the successful characterization of this compound.

| Analysis | Technique | Expected Result |

| Structure | ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~12.1 (s, 1H, COOH), ~7.3 (d, 1H), ~6.7 (d, 1H), ~6.4 (s, 1H, NH), ~3.3 (t, 2H), ~2.7 (t, 2H), ~2.5 (t, 2H), ~2.2 (t, 2H), ~1.8 (m, 2H). |

| Structure | ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~174.5 (C=O), ~155.0, ~147.1, ~137.5, ~115.8, ~112.3, ~42.1, ~34.2, ~31.5, ~25.8, ~24.9, ~21.7. |

| Molecular Weight | ESI-MS | m/z: 221.1 [M+H]⁺ |

| Purity | RP-HPLC | ≥ 95% peak area at 254 nm |

Note: NMR chemical shifts (δ) are predictive and may vary based on solvent and concentration.

References

-

Faridi, H., et al. (2012). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. Available at: [Link]

-

Ma, W., et al. (2016). Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives. Organic Letters. Available at: [Link]

-

Sci-Hub. (2016). Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives. Organic Letters. Available at: [Link]

-

Karmakar, B., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from: [Link]

-

Li, G., et al. (2020). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Molecules. Available at: [Link]

-

Gondru, R., et al. (2023). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. Available at: [Link]

-

Zhang, J., et al. (2015). Asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines: access to chiral 1,5-diaza-cis-decalins. Angewandte Chemie International Edition. Available at: [Link]

-

Ikekawa, N., et al. (1962). Studies on Naphthyridines. V. Catalytic Reduction of Naphthyridines. Pharmaceutical Bulletin. Available at: [Link]

-

Wang, Y., et al. (2023). Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. Molecules. Available at: [Link]

-

Bürli, R., et al. (2007). Methods for the Synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine Fragments for alphaVbeta3 Integrin Antagonists. The Journal of Organic Chemistry. Available at: [Link]

-

Nakagawa, H., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry. Available at: [Link]

-

Cook, D. S., et al. (2018). Discovery of (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid, a Nonpeptidic αvβ6 Integrin Inhibitor for the Inhaled Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines: access to chiral 1,5-diaza-cis-decalins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 8-N-BOC-5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDIN-2-PROPOINIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Significance of the Tetrahydronaphthyridine Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Physicochemical Properties of 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butyric acid

The 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities. This structural framework is a key component in a variety of therapeutic agents, demonstrating potential in the development of treatments for neurological disorders, as well as acting as potent enzyme inhibitors and receptor interactors.[1] The inherent features of the tetrahydronaphthyridine ring system, including its hydrogen bonding capabilities and defined three-dimensional geometry, allow for precise interactions with biological targets.

This guide focuses on a specific derivative, this compound (CAS: 332884-21-6), a molecule of interest for researchers in drug development. The addition of a butyric acid side chain introduces a carboxylic acid functionality, which can significantly influence the compound's physicochemical properties such as acidity (pKa), lipophilicity (logP), and aqueous solubility. These parameters are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile, affecting its absorption, distribution, metabolism, and excretion (ADME). A thorough understanding of these properties is therefore paramount for the rational design and optimization of novel therapeutics based on this scaffold.

This document serves as a comprehensive technical resource for researchers, providing both predicted physicochemical data and detailed, field-proven experimental protocols for their determination. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data essential for advancing drug discovery programs.

Physicochemical Properties: A Predictive and Practical Overview

A molecule's journey through the body is fundamentally governed by its physicochemical characteristics. For this compound, the interplay between the basic nitrogen atoms of the naphthyridine core and the acidic carboxylic acid group dictates its ionization state at physiological pH, which in turn influences its solubility and ability to cross biological membranes.

Predicted Physicochemical Data

| Property | Predicted Value | Prediction Tool/Method |

| pKa (acidic) | 4.5 - 5.0 | Chemicalize, ACD/Labs |

| pKa (basic) | 3.5 - 4.5 | Chemicalize, ACD/Labs |

| logP | 1.5 - 2.5 | SwissADME, Molinspiration, ALOGPS |

| Aqueous Solubility (logS) | -3.0 to -4.0 | AqSolPred, ALOGPS |

Note: The values presented are computationally derived and should be confirmed by experimental determination.

Acid Dissociation Constant (pKa): The Key to Understanding Ionization

The pKa is a measure of the strength of an acid in solution. For a molecule with both acidic and basic functional groups like this compound, the pKa values determine the extent of ionization at a given pH. This is a critical parameter as the ionization state affects solubility, permeability, and target binding. The carboxylic acid moiety will have an acidic pKa, while the nitrogen atoms in the naphthyridine ring will have basic pKa values.

Experimental Protocol for pKa Determination by Potentiometric Titration

This protocol outlines a robust method for the experimental determination of pKa values using potentiometric titration, a standard and reliable technique in the pharmaceutical industry.

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is monitored using a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve.

Materials and Equipment:

-

This compound

-

0.1 M Hydrochloric Acid (HCl), standardized

-

0.1 M Sodium Hydroxide (NaOH), standardized

-

Potassium Chloride (KCl)

-

Deionized water, high purity

-

Methanol or other suitable co-solvent (if required for solubility)

-

Automatic titrator or a pH meter with a high-precision electrode

-

Magnetic stirrer and stir bar

-

Calibrated pipettes and burettes

-

Thermostatically controlled reaction vessel

Step-by-Step Methodology:

-

Preparation of the Analyte Solution:

-

Accurately weigh a sufficient amount of this compound to prepare a solution of known concentration (e.g., 1-10 mM).

-

Dissolve the compound in a known volume of deionized water. If solubility is limited, a co-solvent such as methanol may be used, but the amount should be kept to a minimum and recorded, as it can affect pKa values.

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

-

-

Titration Setup:

-

Calibrate the pH electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Place the analyte solution in the thermostatically controlled reaction vessel and maintain a constant temperature (e.g., 25 °C).

-

Immerse the calibrated pH electrode and the burette tip into the solution.

-

Gently stir the solution throughout the experiment.

-

-

Titration Procedure:

-

For the acidic pKa (carboxylic acid): Titrate the solution with standardized 0.1 M NaOH. Add the titrant in small, precise increments (e.g., 0.05-0.1 mL) and record the pH after each addition, ensuring the reading has stabilized.

-

For the basic pKa (naphthyridine nitrogens): Start with a fresh solution of the analyte and add a stoichiometric excess of 0.1 M HCl to fully protonate the basic centers. Then, titrate this acidified solution with standardized 0.1 M NaOH, following the same incremental addition and recording procedure.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added.

-

Determine the equivalence point(s) from the inflection point(s) of the titration curve. This can be done by finding the maximum of the first derivative of the curve (ΔpH/ΔV).

-

The pKa is equal to the pH at the half-equivalence point.

-

For more accurate results, use specialized software to fit the titration data and calculate the pKa values.

-

Self-Validation and Trustworthiness:

-

Perform the titration in triplicate to ensure reproducibility.

-

Run a blank titration (titrating the solvent system without the analyte) to correct for any background effects.

-

The sharpness of the inflection point is an indicator of the accuracy of the determination.

Visualization of the pKa Determination Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP): A Predictor of Membrane Permeability

The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity or hydrophobicity. It is a critical parameter in drug design as it influences a drug's ability to cross biological membranes, its binding to plasma proteins, and its metabolic stability. For orally administered drugs, an optimal logP range is crucial for achieving good absorption and distribution.

Experimental Protocol for logP Determination by the Shake-Flask Method

The shake-flask method is the gold-standard technique for the experimental determination of logP.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a suitable buffer). After equilibration, the concentration of the compound in each phase is measured, and the logP is calculated as the logarithm of the ratio of the concentrations.

Materials and Equipment:

-

This compound

-

n-Octanol, analytical grade

-

Phosphate buffer (pH 7.4) or other relevant buffer

-

Separatory funnels or screw-cap vials

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

Step-by-Step Methodology:

-

Pre-saturation of Solvents:

-

Mix equal volumes of n-octanol and the aqueous buffer in a large container.

-

Shake vigorously for at least 24 hours to ensure mutual saturation of the two phases.

-

Allow the phases to separate completely before use.

-

-

Partitioning Experiment:

-

Prepare a stock solution of the analyte in the pre-saturated aqueous buffer. The concentration should be chosen to be within the linear range of the analytical method.

-

In a separatory funnel or vial, add a known volume of the pre-saturated n-octanol and a known volume of the analyte stock solution.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

After shaking, allow the phases to separate. Centrifugation may be necessary to ensure complete separation.

-

-

Concentration Measurement:

-

Carefully withdraw a sample from both the aqueous and the n-octanol phases.

-

Determine the concentration of the analyte in each phase using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).

-

-

Calculation of logP:

-

Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in aqueous phase]

-

The logP is then calculated as: logP = log10(P)

-

Self-Validation and Trustworthiness:

-

Perform the experiment at a controlled temperature (e.g., 25 °C).

-

Run the experiment in triplicate.

-

Ensure that the initial concentration of the analyte is not high enough to cause saturation in either phase.

-

Confirm that equilibrium has been reached by performing the experiment with different shaking times.

Visualization of the logP Determination Workflow

Caption: Workflow for logP determination by the shake-flask method.

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a fundamental property that dictates the maximum concentration of a compound that can be achieved in solution. For oral drug delivery, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.

Experimental Protocol for Aqueous Solubility Determination

The shake-flask method is also a reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific aqueous medium until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Materials and Equipment:

-

This compound (solid)

-

Aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4)

-

Small vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm)

-

HPLC system with a validated analytical method

Step-by-Step Methodology:

-

Sample Preparation:

-

Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer. The presence of undissolved solid at the end of the experiment is crucial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Concentration Measurement:

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

-

Data Reporting:

-

The measured concentration is the equilibrium solubility of the compound in that specific aqueous medium.

-

Report the solubility in units of mg/mL or µg/mL.

-

Self-Validation and Trustworthiness:

-

Perform the experiment in triplicate for each buffer condition.

-

Confirm that equilibrium has been reached by measuring the solubility at different time points (e.g., 24, 48, and 72 hours).

-

Visually confirm the presence of undissolved solid at the end of the experiment.

Visualization of the Aqueous Solubility Determination Workflow

Caption: Workflow for aqueous solubility determination.

Structural and Spectroscopic Characterization

The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the naphthyridine ring, the aliphatic protons of the tetrahydro portion, and the protons of the butyric acid side chain. The chemical shift of the carboxylic acid proton is typically found far downfield (around 10-13 ppm) and may be broad.

-

¹³C NMR: The carbon NMR spectrum will provide signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to appear in the range of 170-185 ppm. The aromatic and aliphatic carbons of the naphthyridine core will have distinct chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group:

-

A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.

-

A strong C=O (carbonyl) stretching band around 1700-1725 cm⁻¹.

-

C-H stretching bands for the aromatic and aliphatic portions of the molecule will also be present.

Conclusion

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, a compound of significant interest in contemporary drug discovery. By presenting both in silico predicted data and detailed, robust experimental protocols, this document equips researchers with the necessary tools and knowledge to thoroughly characterize this and similar molecules. A solid understanding and experimental determination of pKa, logP, and aqueous solubility are indispensable for the successful development of new therapeutic agents based on the promising tetrahydronaphthyridine scaffold. The application of these principles will undoubtedly facilitate the optimization of lead compounds and accelerate their progression through the drug discovery pipeline.

References

-

Chemicalize. Instant Cheminformatics Solutions. Available at: [Link]

-

SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Available at: [Link]

-

Molinspiration Cheminformatics. Calculation of Molecular Properties. Available at: [Link]

-

Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. Available at: [Link]

-

Sorkun, M. C., Khetan, A., & Er, S. (2019). AqSolDB, a curated reference set of aqueous solubility and 2D descriptors for a diverse set of compounds. Scientific data, 6(1), 1-8. Available at: [Link]

Sources

An In-Depth Technical Guide to the Putative Mechanisms of Action of 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butyric acid

Preamble: Navigating the Knowns and Unknowns

To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive exploration into the potential mechanisms of action for 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butyric acid. It is imperative to state at the outset that direct, peer-reviewed literature specifically elucidating the pharmacological profile of this precise molecule is sparse. Therefore, this guide is constructed upon a foundation of scientific inference, dissecting the molecule into its core components: the butyric acid moiety and the 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold. By examining the well-documented activities of these individual components and analyzing a closely related clinical candidate, we can construct a robust hypothesis regarding the mechanism of action of the topic compound. This guide is intended to be a starting point for rigorous scientific inquiry, providing both a theoretical framework and practical experimental designs to validate the proposed mechanisms.

Section 1: Deconstruction of a Molecule - Two Moieties, Multiple Possibilities

The structure of this compound presents two distinct pharmacophoric elements, each with a history of biological activity. Our initial analysis will consider these independently before exploring their potential synergistic or novel combined effects.

The Butyric Acid Moiety: A Short-Chain Fatty Acid with Profound Effects

Butyric acid, a short-chain fatty acid, is a well-characterized molecule with a plethora of biological activities.[1][2] Its derivatives are known to play significant roles in cellular processes, primarily through two established mechanisms:

-

Histone Deacetylase (HDAC) Inhibition: Butyric acid and its derivatives are recognized as inhibitors of histone deacetylases.[1][3] HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, butyrate can induce hyperacetylation of histones, resulting in a more open chromatin structure and the transcription of genes involved in processes such as cell cycle arrest, apoptosis, and differentiation. This mechanism is particularly relevant in the context of cancer research.[1] The biological activities of butyrate in the colon, including the suppression of proliferation of colonic epithelial stem cells and inflammation, are correlated with the inhibition of HDAC activity.[3]

-

G-Protein Coupled Receptor (GPCR) Activation: Butyrate is an agonist for several G-protein coupled receptors, notably GPR41, GPR43, and GPR109A.[4] Activation of these receptors on various cell types, including immune cells and intestinal epithelial cells, can trigger a range of downstream signaling events.[4] These pathways are involved in immunomodulation, lipid metabolism, and energy homeostasis.[4] For instance, butyrate's anti-inflammatory effects are partly mediated through these GPCRs, leading to the suppression of pro-inflammatory cytokines.[1][4]

The 5,6,7,8-Tetrahydro-1,8-Naphthyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,8-naphthyridine ring system and its derivatives are considered "privileged structures" in drug discovery, meaning they are capable of binding to multiple, unrelated biological targets.[5] The literature reveals a diverse range of pharmacological activities associated with this scaffold:

-

Antiviral Activity: Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have been identified as potent allosteric inhibitors of HIV-1 integrase.[6] These compounds bind to the lens-epithelium-derived-growth-factor-p75 (LEDGF/p75) binding site on the integrase enzyme, promoting its aberrant multimerization and inhibiting viral replication.[6]

-

Anticonvulsant and Cardiac Activity: Certain 1,8-naphthyridine derivatives have demonstrated significant anticonvulsant properties, with some compounds showing activity comparable to diazepam.[7] Additionally, some derivatives have exhibited sympathetic blocking activity.[7]

-

Antimicrobial and Anthelmintic Activity: Various 1,8-naphthyridine derivatives have been screened for antibacterial, antifungal, and anthelmintic activities.[5][8]

-

Integrin Inhibition: Crucially, a complex molecule containing the 5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl moiety has been developed as a potent and selective inhibitor of the αvβ6 integrin.[9][10] This compound, GSK3008348, utilizes the tetrahydronaphthyridine group to mimic the arginine residue in the RGD (arginine-glycine-aspartic acid) motif, which is a canonical recognition sequence for many integrins.[9]

Section 2: The Primary Hypothesis - αvβ6 Integrin Inhibition

Based on the available evidence, the most compelling putative mechanism of action for this compound is the inhibition of the αvβ6 integrin. This hypothesis is strongly supported by the detailed characterization of GSK3008348, a clinical candidate for idiopathic pulmonary fibrosis (IPF) that shares the core tetrahydronaphthyridine scaffold.[9][10]

The αvβ6 integrin is a cell surface receptor that is highly expressed on epithelial cells during tissue remodeling and inflammation. Its upregulation is associated with the progression of fibrotic diseases like IPF.[9] The αvβ6 integrin binds to the RGD motif in its ligands, primarily latency-associated peptide (LAP), which in turn activates transforming growth factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine.

Proposed Molecular Interaction

We propose that this compound acts as an RGD-mimetic.[9] The tetrahydronaphthyridine ring system likely serves as a bioisostere for the guanidinium group of arginine, while the carboxylate of the butyric acid moiety mimics the carboxylate of aspartic acid. The spatial arrangement of these two functional groups is critical for high-affinity binding to the RGD-binding pocket of the αvβ6 integrin.

Downstream Signaling Cascade

By competitively inhibiting the binding of endogenous ligands to the αvβ6 integrin, this compound would prevent the activation of TGF-β1. This would, in turn, disrupt the downstream pro-fibrotic signaling cascade, leading to a reduction in collagen deposition and tissue fibrosis.

Caption: Proposed mechanism of αvβ6 integrin inhibition.

Section 3: Secondary and Tertiary Hypotheses

While integrin inhibition is the most probable mechanism, the inherent biological activity of the butyric acid moiety warrants consideration of alternative or complementary actions.

HDAC Inhibition

The butyric acid side chain could enable the molecule to interact with the active site of histone deacetylases. This would require experimental validation, as the bulky tetrahydronaphthyridine scaffold may sterically hinder this interaction. If active, this could lead to epigenetic modifications and changes in gene expression, potentially contributing to anti-inflammatory or anti-proliferative effects.

GPCR Agonism

Similarly, the butyric acid portion of the molecule could allow it to act as an agonist at GPCRs such as GPR41 and GPR43. This would be highly dependent on the overall conformation of the molecule and how the naphthyridine group influences its presentation to the receptor binding pocket.

Section 4: Proposed Experimental Validation

To rigorously test these hypotheses, a systematic and multi-faceted experimental approach is required.

In Vitro Characterization

| Experiment | Objective | Methodology | Expected Outcome |

| Integrin Binding Assay | To determine the binding affinity and selectivity for a panel of integrins. | Radioligand binding assay using cell lines expressing different integrin subtypes (αvβ1, αvβ3, αvβ5, αvβ6, αvβ8).[10] | High affinity and selectivity for αvβ6. |

| Cell Adhesion Assay | To assess the functional inhibition of αvβ6-mediated cell adhesion. | Quantify the adhesion of cells overexpressing αvβ6 to a substrate coated with an αvβ6-specific ligand (e.g., LAP) in the presence of the compound. | Dose-dependent inhibition of cell adhesion. |

| TGF-β1 Activation Assay | To measure the inhibition of αvβ6-dependent TGF-β1 activation. | Co-culture of αvβ6-expressing cells with reporter cells that produce a measurable signal (e.g., luciferase) upon TGF-β1 stimulation. | Reduction in the reporter signal. |

| HDAC Activity Assay | To determine if the compound inhibits HDAC enzymes. | Commercially available colorimetric or fluorometric HDAC activity assay kits. | Inhibition of HDAC activity. |

| GPCR Activation Assay | To assess agonistic activity at GPR41 and GPR43. | Calcium mobilization assay or cAMP assay in cell lines overexpressing the target GPCRs. | Increase in intracellular calcium or decrease in cAMP levels. |

Experimental Protocols

-

Cell Culture: Culture a human epithelial cell line known to express high levels of αvβ6 integrin (e.g., HT-29).

-

Membrane Preparation: Homogenize the cells and isolate the membrane fraction by differential centrifugation.

-

Binding Reaction: Incubate the cell membranes with a radiolabeled αvβ6-specific ligand (e.g., [125I]-labeled fibronectin fragment) in the presence of varying concentrations of this compound.

-

Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filter using a gamma counter.

-

Data Analysis: Determine the IC50 and subsequently the Ki value by non-linear regression analysis.

Caption: Workflow for the αvβ6 integrin radioligand binding assay.

Section 5: Concluding Remarks and Future Directions

The in-depth analysis of the chemical structure of this compound, in conjunction with the existing literature on its constituent moieties and a closely related clinical candidate, strongly suggests that its primary mechanism of action is the selective inhibition of the αvβ6 integrin. The proposed RGD-mimetic interaction provides a clear and testable hypothesis for its anti-fibrotic potential.

While secondary mechanisms involving HDAC inhibition or GPCR agonism are plausible due to the butyric acid component, these are likely to be of lower potency and require experimental confirmation. The provided experimental framework offers a clear path forward for the definitive elucidation of this compound's pharmacological profile.

Future research should focus not only on confirming the primary target but also on understanding the structure-activity relationship of this chemical series. Modifications to both the tetrahydronaphthyridine scaffold and the butyric acid linker could lead to the development of even more potent and selective modulators of integrin signaling.

References

-

Butyric acid and prospects for creation of new medicines based on its derivatives - PMC. (2024-03-04). Available at: [Link]

-

The Role of Butyric Acid and Microorganisms in Chronic Inflammatory Diseases and Microbiome-Based Therapeutics - PMC. (2025-09-29). Available at: [Link]

-

Discovery of (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid, a Nonpeptidic αvβ6 Integrin Inhibitor for the Inhaled Treatment of Idiopathic Pulmonary Fibrosis. ResearchGate. Available at: [Link]

-

Discovery of (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid - ACS Publications. American Chemical Society. (2018-09-14). Available at: [Link]

-

5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed. (2019-02-14). Available at: [Link]

-

Synthesis and Pharmacological Activities of 1,8-naphthyridine Derivatives - PubMed. (2002-06). Available at: [Link]

-

Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists - ResearchGate. Available at: [Link]

-

Discovery of (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid, a Nonpeptidic αvβ6 Integrin Inhibitor for the Inhaled Treatment of Idiopathic Pulmonary Fibrosis. ACS Publications - American Chemical Society. (2018-09-14). Available at: [Link]

-

A Common Mechanism Links Activities of Butyrate in the Colon - PubMed. Available at: [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives - MDPI. (2024-12-17). Available at: [Link]

-

A Common Mechanism Links Activities of Butyrate in the Colon - PubMed. Available at: [Link]

-

In vivo bioavailability and in vitro toxicological evaluation of the new butyric acid releaser N-(1-carbamoyl-2-phenyl-ethyl) butyramide - PubMed. (2021-02-27). Available at: [Link]

-

Butyric acid: Applications and recent advances in its bioproduction - PubMed. (2018-09-26). Available at: [Link]

Sources

- 1. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Butyric acid: Applications and recent advances in its bioproduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Common Mechanism Links Activities of Butyrate in the Colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Butyric Acid and Microorganisms in Chronic Inflammatory Diseases and Microbiome-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and pharmacological activities of 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Biological Activity of 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butyric Acid Derivatives

Introduction: The Emergence of a Privileged Scaffold in Drug Discovery

The 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold is a heterocyclic motif of significant interest in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the precise orientation of functional groups, making it a "privileged scaffold" for designing targeted therapeutics. Derivatives of this core, particularly those featuring a butyric acid side chain at the 2-position, have emerged as potent modulators of critical cellular pathways. This guide provides an in-depth analysis of the biological activities of these compounds, focusing on their primary mechanism of action as inhibitors of Poly(ADP-ribose) polymerase (PARP) and their therapeutic potential in oncology.

The 1,8-naphthyridine family of compounds has a rich history, demonstrating a wide array of biological activities including antimicrobial, antiviral, and anticancer effects.[1] The tetrahydro- variant offers improved pharmacokinetic properties and synthetic tractability, making it an ideal starting point for modern drug discovery campaigns. This document will explore the mechanistic underpinnings of these derivatives, detail the experimental methodologies used for their evaluation, and analyze the structure-activity relationships that govern their potency.

Mechanism of Action: Exploiting Synthetic Lethality through PARP Inhibition

The primary and most clinically relevant biological activity of 5,6,7,8-tetrahydro-1,8-naphthyridin-2-butyric acid derivatives is the inhibition of the PARP enzyme family, particularly PARP1 and PARP2.[2][3] These enzymes are central to the DNA damage response (DDR), playing a critical role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[4][5]

The Role of PARP in DNA Repair

When a single-strand break occurs, PARP1 rapidly binds to the damaged site via its zinc-finger domains.[4][6] This binding event triggers its enzymatic activity, causing it to cleave its substrate, nicotinamide adenine dinucleotide (NAD+), and catalyze the formation of long, branched chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[7] This PARylation event acts as a beacon, recruiting other essential DNA repair proteins to the site of damage to resolve the break.[8][9]

Synthetic Lethality in BRCA-Deficient Cancers

The therapeutic power of PARP inhibitors (PARPi) is rooted in the concept of synthetic lethality . This occurs when the simultaneous loss of two genes or pathways is lethal to a cell, while the loss of either one alone is not. Many hereditary breast and ovarian cancers are caused by mutations in the BRCA1 or BRCA2 genes, which are essential for repairing DNA double-strand breaks (DSBs) through the high-fidelity homologous recombination (HR) pathway.[6][10]

In a healthy cell, if PARP is inhibited, the resulting accumulation of unrepaired SSBs can stall replication forks, leading to the collapse of the fork and the formation of more cytotoxic DSBs.[6][11] These DSBs can still be efficiently repaired by the fully functional HR pathway. However, in a cancer cell with a BRCA1/2 mutation, the HR pathway is deficient.[4][10] When these cells are treated with a PARP inhibitor, they are unable to repair the resulting DSBs, leading to overwhelming genomic instability, cell cycle arrest, and ultimately, apoptosis.[4][7] This targeted approach selectively kills cancer cells while largely sparing healthy cells, which have at least one functional copy of the BRCA genes.[6][11]

Structure-Activity Relationship (SAR) Studies

The potency of PARP inhibitors is highly dependent on their chemical structure. All clinically relevant PARP inhibitors are designed to mimic the nicotinamide portion of the NAD+ substrate, allowing them to bind competitively to the catalytic domain of PARP1 and PARP2.[3] For the 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold, SAR studies reveal several key insights:

-

Core Scaffold: The tetrahydro-1,8-naphthyridine ring system acts as the primary pharmacophore, fitting into the nicotinamide-binding pocket of the PARP enzyme.

-

Butyric Acid Chain: The 2-butyric acid moiety is crucial for interacting with specific residues within the active site. Modifications to the length and rigidity of this chain can significantly impact binding affinity and inhibitory potency.

-

Substitutions on the Ring: Small substitutions on the aromatic portion of the naphthyridine ring can be used to fine-tune potency and selectivity. For instance, the addition of aminopyrrolidine groups at the C-7 position has been shown to enhance antitumor activity in related naphthyridine compounds.[12]

-

Chirality: The stereochemistry of any chiral centers, both on the core and on its substituents, can play a critical role in determining the compound's affinity for the target.

While detailed public data on the SAR of this compound derivatives specifically is limited, general trends for PARP inhibitors suggest that analogues containing a basic amino functionality often exhibit enhanced cellular activity.[13]

Experimental Protocols for Evaluation

Evaluating the biological activity of these derivatives requires a multi-step approach, progressing from initial enzymatic assays to more complex cell-based and in vivo models.

Protocol 1: In Vitro PARP1 Enzymatic Inhibition Assay (Chemiluminescent)

This assay directly quantifies the ability of a test compound to inhibit the enzymatic activity of purified PARP1.[5][14]

Principle: Histone proteins are coated onto a 96-well plate. Recombinant PARP1 enzyme, activated DNA (to stimulate the enzyme), biotinylated-NAD+ (the substrate), and the test compound are added. If the compound is an effective inhibitor, it will prevent PARP1 from adding biotinylated poly(ADP-ribose) chains to the histone proteins. The amount of incorporated biotin is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.[15] A lower signal indicates greater PARP1 inhibition.

Step-by-Step Methodology:

-

Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight. Wash the plate to remove unbound histones.

-

Compound Preparation: Prepare a serial dilution of the this compound derivative in an appropriate buffer (e.g., buffer containing DMSO, ensuring the final DMSO concentration is <1%).

-

Reaction Mixture: Add the reaction mixture to each well, containing:

-

PARP1 Assay Buffer

-

Activated DNA

-

Recombinant PARP1 Enzyme

-

Test compound at various concentrations

-

-

Initiate Reaction: Add biotinylated-NAD+ to each well to start the enzymatic reaction. Incubate for 1 hour at room temperature.

-

Detection: Wash the plate thoroughly. Add streptavidin-HRP conjugate and incubate. After a final wash, add the chemiluminescent HRP substrate.

-

Data Acquisition: Immediately measure the luminescence using a microplate reader.

-

Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).

Protocol 2: Cell-Based PARP Activity Assay (ELISA)

This assay measures the level of PARylation within cells, providing a more physiologically relevant measure of a compound's ability to inhibit PARP in a cellular context.[5][9]

Principle: Cells (e.g., a BRCA-deficient cancer cell line) are treated with the test compound and then exposed to a DNA-damaging agent (like hydrogen peroxide) to activate PARP. The cells are then lysed, and the total amount of PAR in the lysate is quantified using a sandwich ELISA. A lower level of PAR in treated cells compared to untreated controls indicates effective PARP inhibition.

Step-by-Step Methodology:

-

Cell Culture: Seed a BRCA-mutant cancer cell line (e.g., CAPAN-1) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for 1-4 hours.

-

Induce DNA Damage: Expose the cells to a DNA-damaging agent (e.g., H₂O₂) for 10-15 minutes to stimulate PARP activity.

-

Cell Lysis: Wash the cells and add lysis buffer to extract cellular proteins.

-

ELISA: Transfer the lysates to an ELISA plate pre-coated with an anti-PAR capture antibody.

-

Detection: Add a detection antibody (e.g., anti-PAR monoclonal antibody) followed by an HRP-conjugated secondary antibody. Add substrate and measure absorbance.

-

Analysis: Normalize the signal to total protein concentration and calculate the IC50 value for the inhibition of cellular PARP activity.

Protocol 3: Cell Viability and Synthetic Lethality Assay (e.g., AlamarBlue Assay)

This assay determines the selective cytotoxicity of the compound against cancer cells with specific DNA repair defects.[15]

Principle: A BRCA-proficient cell line and its isogenic BRCA-deficient counterpart are treated with the test compound. Cell viability is measured after several days. A potent PARP inhibitor will show significantly greater cytotoxicity (a lower IC50 value) in the BRCA-deficient cell line, demonstrating synthetic lethality.

Step-by-Step Methodology:

-

Cell Seeding: Seed both BRCA-proficient and BRCA-deficient cells in separate 96-well plates.

-

Compound Treatment: Add serial dilutions of the test compound to the cells and incubate for 72-120 hours.

-

Viability Measurement: Add AlamarBlue reagent (resazurin) to each well. Metabolically active, viable cells will reduce the blue resazurin to the fluorescent pink resorufin.[15]

-

Data Acquisition: Measure fluorescence using a plate reader (Excitation ~544 nm, Emission ~590 nm).[15]

-

Analysis: Calculate the IC50 values for both cell lines. A large differential in IC50 (high potency in BRCA-deficient cells, low potency in BRCA-proficient cells) confirms the synthetic lethal mechanism of action.

Data Summary: Key Performance Indicators

The efficacy of novel this compound derivatives would be compared against known clinical PARP inhibitors. The primary metrics for evaluation are summarized below.

| Parameter | Description | Example Target Value | Assay Used |

| PARP1 IC50 | Concentration of inhibitor required to reduce PARP1 enzymatic activity by 50%. | < 10 nM | In Vitro Enzymatic Assay |

| Cellular PAR IC50 | Concentration required to reduce cellular PAR levels by 50% after DNA damage. | < 50 nM | Cell-Based PAR ELISA |

| Viability IC50 (BRCA-mutant) | Concentration required to reduce the viability of BRCA-mutant cancer cells by 50%. | < 100 nM | Cell Viability Assay |

| Viability IC50 (BRCA-WT) | Concentration required to reduce the viability of BRCA-wildtype cells by 50%. | > 10 µM | Cell Viability Assay |

| Synthetic Lethality Ratio | Ratio of Viability IC50 (BRCA-WT) / Viability IC50 (BRCA-mutant). | > 100 | Calculated |

Future Directions and Conclusion

Derivatives of the this compound scaffold represent a promising class of PARP inhibitors. Their primary biological activity leverages the principle of synthetic lethality to selectively target cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The continued development of these compounds is a key area of research in oncology.[11][16]

Future research should focus on optimizing the scaffold to improve potency, selectivity, and pharmacokinetic properties. A critical challenge for all PARP inhibitors is the emergence of drug resistance.[2][4] Therefore, next-generation derivatives could be designed as dual-target inhibitors, simultaneously modulating PARP and another synergistic pathway to overcome resistance mechanisms.[2] The methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of these novel therapeutic agents, from initial enzymatic screening to confirmation of their targeted mechanism of action in a cellular context.

References

-

The mechanism of PARP inhibitor action is identified. (2024). Drug Target Review. [Link]

-

Researchers pinpoint how PARP inhibitors combat BRCA1 and BRCA2 tumor cells. (2021). Massachusetts General Hospital. [Link]

-

PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting. (2017). ecancermedicalscience. [Link]

-

Poly Adp Ribose Polymerase Inhibitor. (2026). Massive Bio. [Link]

-

PARP Inhibition in BRCA-Mutant Breast Cancer. (n.d.). National Institutes of Health (NIH). [Link]

-

Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. (n.d.). National Institutes of Health (NIH). [Link]

-

PARP Assays. (n.d.). BPS Bioscience. [Link]

-

Evaluation of clinical-stage PARP inhibitors in cell-based assays to correlate PARP suppression with functional impact on DNA repair. (2025). ResearchGate. [Link]

-

PARP assay for inhibitors. (n.d.). BMG LABTECH. [Link]

-

PARP1 Olaparib Competitive Inhibitor Assay Kit. (n.d.). BPS Bioscience. [Link]

-

Structure-activity relationships in vitro. (n.d.). ResearchGate. [Link]

-

Biological Activity of Naturally Derived Naphthyridines. (n.d.). MDPI. [Link]

-

Discovery of (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid. (2018). ACS Publications. [Link]

-

Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. (n.d.). AACR Journals. [Link]

-

Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. (n.d.). PubMed Central. [Link]

-

Methods for the Synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine Fragments for alphaVbeta3 Integrin Antagonists. (n.d.). PubMed. [Link]

-

5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. (n.d.). PubMed. [Link]

-

Biological Activity of Naturally Derived Naphthyridines. (2021). ResearchGate. [Link]

-

Biological Activity of Naturally Derived Naphthyridines. (2021). PubMed. [Link]

-

Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1. (n.d.). PubMed. [Link]

-

Inhibitors of PARP: Number crunching and structure gazing. (2022). National Institutes of Health (NIH). [Link]

-

Perspectives on PARP inhibitors as pharmacotherapeutic strategies for breast cancer. (n.d.). National Institutes of Health (NIH). [Link]

-

An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. (2025). ResearchGate. [Link]

-

Synthesis and structure-activity relationships of 3-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines as novel antitumor agents. (n.d.). PubMed. [Link]

-

Perspectives on PARP inhibitors as pharmacotherapeutic strategies for breast cancer. (n.d.). Taylor & Francis Online. [Link]

-

1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (n.d.). PubMed. [Link]

-

Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. (n.d.). ResearchGate. [Link]

-

PARP Inhibitors in Breast and Ovarian Cancer. (n.d.). MDPI. [Link]

-

PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies. (n.d.). National Institutes of Health (NIH). [Link]

-

Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022). MDPI. [Link]

Sources

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PARP Inhibition in BRCA-Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting [termedia.pl]

- 7. Perspectives on PARP inhibitors as pharmacotherapeutic strategies for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drugtargetreview.com [drugtargetreview.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. massivebio.com [massivebio.com]

- 12. Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. bmglabtech.com [bmglabtech.com]

- 16. PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Evaluation of 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butyric Acid

Foreword: A Strategic Approach to Novel Compound Evaluation

The exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide provides a comprehensive framework for the in vitro evaluation of 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butyric acid, a molecule of significant interest due to its hybrid structure. It combines the privileged 1,8-naphthyridine scaffold, known for a wide array of biological activities including anticancer and anti-inflammatory effects, with a butyric acid side chain, a known histone deacetylase (HDAC) inhibitor with anti-inflammatory properties.[1][2][3][4] This document is structured not as a rigid template, but as a logical, causality-driven workflow designed for researchers, scientists, and drug development professionals. Our approach is to systematically unravel the compound's biological potential, moving from broad phenotypic screening to more specific mechanistic assays.

Compound Characterization and Preparation

Prior to any biological evaluation, the identity, purity, and solubility of this compound must be rigorously established.

-

Identity and Purity: Confirmation of the molecular structure should be achieved using nuclear magnetic resonance (¹H-NMR and ¹³C-NMR) and mass spectrometry (MS). Purity, a critical parameter for accurate biological assessment, should be determined by high-performance liquid chromatography (HPLC), with a minimum purity of 95% being the accepted standard for initial in vitro studies.

-

Solubility: The solubility of the compound in aqueous buffers and common solvents like dimethyl sulfoxide (DMSO) must be determined. This is crucial for preparing stock solutions and ensuring the compound remains in solution during the assays, avoiding artifacts from precipitation.

A Tiered Approach to In Vitro Evaluation

We advocate for a tiered experimental plan, commencing with broad assessments of cytotoxicity and then proceeding to more focused investigations into its potential anticancer and anti-inflammatory activities. This tiered approach, visualized below, ensures a resource-efficient and scientifically sound evaluation.

Caption: Tiered workflow for the in vitro evaluation of this compound.

Foundational Assay: Cytotoxicity Screening

The initial step is to determine the compound's effect on cell viability. This establishes a therapeutic window and informs the concentrations used in subsequent, more sensitive assays.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[3][5] This provides an indication of cell viability.

Experimental Protocol:

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

-

MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.[5]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the log of the compound concentration.

| Parameter | Description |

| Cell Lines | MCF-7 (breast cancer), A549 (lung cancer), HEK293 (non-cancerous control) |

| Seeding Density | 5,000-10,000 cells/well |

| Compound Conc. | Serial dilution (e.g., 0.1, 1, 10, 50, 100 µM) |

| Incubation Time | 24, 48, 72 hours |

| Endpoint | Absorbance at 570 nm, calculation of IC50 |

Anticancer Potential Evaluation

Should the compound exhibit significant cytotoxicity towards cancer cell lines, the next logical step is to investigate the mechanism of cell death.

Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[2] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus identifying cells that have lost membrane integrity.

Experimental Protocol:

-

Cell Treatment: Treat cancer cells with the test compound at concentrations around its IC50 value for 24 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic and necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis using Propidium Iodide Staining

This assay determines the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][8] Many cytotoxic agents exert their effects by inducing cell cycle arrest at specific checkpoints.

Experimental Protocol:

-

Cell Treatment: Treat cells with the compound at sub-IC50 concentrations for 24 hours.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.[9]

-

Staining: Wash the fixed cells and resuspend them in a solution containing PI and RNase A (to prevent staining of RNA).[10]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Anti-inflammatory Activity Assessment

The presence of the butyric acid moiety and the known anti-inflammatory properties of some naphthyridine derivatives warrant an investigation into the compound's anti-inflammatory potential.[1][2][3]

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with lipopolysaccharide (LPS). The Griess assay measures nitrite, a stable breakdown product of NO.[11][12]

Experimental Protocol:

-

Cell Seeding: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Griess Assay: Collect the cell culture supernatant and mix with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[13]

-

Absorbance Reading: After a short incubation, measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify the nitrite concentration.

Quantification of Pro-inflammatory Cytokines by ELISA

The compound's effect on the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), can be quantified using an enzyme-linked immunosorbent assay (ELISA).[14][15]

Experimental Protocol:

-

Cell Treatment: Treat LPS-stimulated RAW 264.7 macrophages with the test compound as described for the NO assay.

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Perform a sandwich ELISA using commercially available kits for TNF-α and IL-6, following the manufacturer's instructions.[16][17] This typically involves capturing the cytokine with an antibody-coated plate, followed by detection with a biotinylated secondary antibody and a streptavidin-enzyme conjugate.

-

Data Analysis: Quantify the cytokine concentrations based on a standard curve generated with recombinant cytokines.

Cyclooxygenase (COX) Enzyme Inhibition Assay

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[18] An in vitro assay can determine if the test compound directly inhibits COX-1 and COX-2.

Experimental Protocol:

-

Enzyme Preparation: Use purified ovine or human COX-1 and COX-2 enzymes.

-

Inhibition Assay: Perform the assay using a commercial colorimetric or fluorometric inhibitor screening kit.[19][20] These assays typically monitor the peroxidase activity of COX.

-

Data Analysis: Calculate the percentage of inhibition for each enzyme and determine the IC50 values to assess the compound's potency and selectivity.

Mechanistic Elucidation

Based on the structural components of the molecule, two primary mechanisms of action are hypothesized and can be investigated.

Sources

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 3. clyte.tech [clyte.tech]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. bio-protocol.org [bio-protocol.org]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. vet.cornell.edu [vet.cornell.edu]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytokine Elisa [bdbiosciences.com]

- 16. Cytokine Elisa [bdbiosciences.com]

- 17. biomatik.com [biomatik.com]

- 18. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]